molecular formula C11H18ClN B1286093 4-(tert-Butyl)benzylamine Hydrochloride CAS No. 59528-30-2

4-(tert-Butyl)benzylamine Hydrochloride

Cat. No. B1286093
CAS RN: 59528-30-2
M. Wt: 199.72 g/mol
InChI Key: MARHPSYFKRETIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with key intermediates. For instance, the enantioselective synthesis of a related compound involves an iodolactamization as a crucial step . Another synthesis method includes the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines, leading to the formation of aminoquinones . Additionally, the synthesis of N-benzyl-tert-butylamine, a compound with a similar functional group, is achieved through a two-step process involving condensation and subsequent hydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was elucidated, showing extensive π-π interactions and hydrogen bonding . Similarly, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined from X-ray data, revealing a conformation that departs from perfect staggering .

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidative coupling, which leads to the formation of aminoquinones . Schiff base compounds are synthesized from starting materials through condensation and are characterized by their ability to form intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic and computational methods. Vibrational spectra, UV, NMR, and HOMO-LUMO analyses provide insights into the properties of these compounds . The thermal, X-ray, and DFT analyses of certain derivatives reveal the presence of intramolecular hydrogen bonds and the stabilization of molecular and crystal structures . The antitumor activity of a related compound was also evaluated, showing promising results against the Hela cell line .

Scientific Research Applications

Environmental and Health Implications

Synthetic phenolic antioxidants, including 4-(tert-Butyl)benzylamine derivatives, have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds are crucial for extending the shelf life of various products by retarding oxidative reactions. Recent research highlights their detection in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways have been identified through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some derivatives may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these antioxidants are of particular concern due to their potentially more severe toxic effects compared to their parent compounds. Future research directions include investigating novel high molecular weight synthetic phenolic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

The decomposition of environmental pollutants such as methyl tert-butyl ether (MTBE) using cold plasma reactors has been explored, with implications for the degradation of similar compounds. This method demonstrates the feasibility of applying radio frequency (RF) plasma for the decomposition and conversion of MTBE and potentially other tert-butyl derivatives into less harmful substances. Such applications are crucial for addressing the environmental pollution caused by fuel additives and other industrial chemicals. The study provides a foundation for further exploration of cold plasma technology for environmental remediation purposes (Hsieh et al., 2011).

Chemical Recycling and Sustainable Applications

Research into the chemical recycling of poly(ethylene terephthalate) (PET) has shed light on processes relevant to the recycling and sustainable use of similar chemical structures, including 4-(tert-Butyl)benzylamine derivatives. By employing hydrolysis and glycolysis, it is possible to recover and repurpose materials from post-consumer products. These methods highlight the potential for creating value-added materials and contributing to a circular economy. Such approaches are essential for reducing the environmental impact of plastics and other synthetic materials by transforming waste into usable resources (Karayannidis & Achilias, 2007).

Safety and Hazards

The safety data sheet indicates that 4-(tert-Butyl)benzylamine Hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also flammable, and its containers may explode when heated .

properties

IUPAC Name

(4-tert-butylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHPSYFKRETIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586253
Record name 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59528-30-2
Record name 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-tert-butylphenyl)methanamine hydrochloride
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